molecular formula C7H9F3N4 B11899336 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

Cat. No.: B11899336
M. Wt: 206.17 g/mol
InChI Key: ICRREDWWEPZSEU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroimidazo[1,5-a]pyrazine class, characterized by a bicyclic system with fused imidazole and pyrazine rings. The trifluoromethyl (-CF₃) group at position 3 enhances lipophilicity and metabolic stability, making it a promising candidate for drug discovery.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-5(11)4-3-12-1-2-14(4)6/h12H,1-3,11H2

InChI Key

ICRREDWWEPZSEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(N=C2C(F)(F)F)N)CN1

Origin of Product

United States

Preparation Methods

Diiodination of 2-Substituted Imidazoles

The synthesis begins with diiodination of 2-substituted imidazoles using iodine (I₂) in the presence of sodium carbonate (Na₂CO₃) in a dioxane/water solvent system. This step achieves >90% conversion under reflux conditions (80–90°C, 12–16 hours). The diiodo intermediate’s stability allows subsequent functionalization without isomerization.

Key Reaction Parameters

ParameterValue
I₂ Equivalents2.5–3.0
Na₂CO₃ Concentration1.5 M
Reaction Time12–16 hours
Yield85–92%

Cyclization to Form Tetrahydroimidazopyrazine

The diiodoimidazole undergoes nucleophilic substitution with ethylenediamine derivatives in dimethylformamide (DMF) at 120°C. Catalytic amounts of potassium iodide (KI, 10 mol%) enhance reactivity by facilitating iodide displacement.

Challenges and Solutions

  • Regioselectivity : Steric hindrance at the C4/C5 positions directs amination to the C8 position.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the core structure in 75–80% yield.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via cross-coupling or nucleophilic substitution. Two dominant methods are employed:

Ullmann-Type Coupling with Trifluoromethyl Copper

Copper-mediated coupling using trifluoromethyl iodide (CF₃I) and CuI in DMF at 140°C achieves direct C–H trifluoromethylation. This method avoids pre-functionalized substrates but requires rigorous moisture exclusion.

Optimization Data

ConditionEffect on Yield
CuI (20 mol%)Increases yield to 68%
1,10-PhenanthrolineStabilizes Cu(I), 72%
Solvent (DMF vs. DMSO)DMSO improves to 75%

Halogen Exchange Using Ruppert-Prakash Reagent

(Trifluoromethyl)trimethylsilane (TMSCF₃) reacts with bromo- or iodo-substituted intermediates in the presence of cesium fluoride (CsF). This method is preferred for late-stage functionalization due to milder conditions (room temperature, 6–8 hours).

Representative Protocol

  • Dissolve 5-bromoimidazopyrazine (1.0 eq) in THF.

  • Add TMSCF₃ (1.2 eq) and CsF (2.0 eq).

  • Stir under N₂ at 25°C for 8 hours.

  • Quench with NH₄Cl, extract with EtOAc.

  • Isolate product via distillation (65–70% yield).

Amination Strategies

Direct Nucleophilic Amination

Treatment of 3-trifluoromethylimidazopyrazine with lithium bis(trimethylsilyl)amide (LiHMDS) generates a stabilized anion, which reacts with hydroxylamine-O-sulfonic acid to introduce the amine group. This one-pot procedure achieves 60–65% yield but requires cryogenic conditions (-78°C).

Critical Parameters

  • Temperature Control : Warming above -50°C leads to decomposition.

  • Solvent Choice : Tetrahydrofuran (THF) outperforms DMF in anion stability.

Reductive Amination of Ketone Precursors

A two-step process involves:

  • Oxo Group Installation : Oxidation of a methylene group using Jones reagent (CrO₃/H₂SO₄) to form a ketone.

  • Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5, 50°C, 12 hours).

Yield Comparison

StepYield (%)
Oxidation85
Reductive Amination78

Industrial-Scale Production

Continuous Flow Synthesis

To address exothermic risks in diiodination, microreactor systems enable safer scale-up:

  • Reactor Type : Corning Advanced-Flow™ Reactor (AFR)

  • Flow Rate : 10 mL/min per channel

  • Residence Time : 8 minutes

  • Output : 1.2 kg/day with 88% yield

Crystallization Optimization

Final product purity (>99.5%) is achieved via antisolvent crystallization:

  • Solvent System : Ethanol/water (7:3 v/v)

  • Cooling Rate : 0.5°C/min from 60°C to 4°C

  • Particle Size : 50–100 µm (controlled by seeding)

Analytical Characterization

Spectroscopic Validation

  • ¹⁹F NMR : Single peak at δ -62.3 ppm (CF₃)

  • HRMS : [M+H]⁺ = 207.0854 (calc. 207.0856)

  • IR : N-H stretch at 3380 cm⁻¹, C-F at 1125 cm⁻¹

Purity Assessment

MethodConditionsPurity (%)
HPLC (UV 254 nm)C18, ACN/H₂O + 0.1% TFA99.7
Ion ChromatographyAS11-HC column, NaOH eluent99.9

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated trifluoromethylation using Ru(bpy)₃²⁺ and CF₃SO₂Na achieves:

  • Yield : 70%

  • Advantage : Ambient temperature, no metal residues

Biocatalytic Approaches

Engineered cytochrome P450 enzymes catalyze C-H amination:

  • Turnover Frequency : 15 h⁻¹

  • Selectivity : >99% ee

Challenges and Mitigation Strategies

ChallengeSolution
CF₃ group hydrolysisAnhydrous conditions, molecular sieves
Ring-opening during aminationBuffered pH (4–6), low temperature
Scalability of cryogenic stepsContinuous flow with Joule-Thomson cooling

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The biological activity of 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity and binding affinity to biomolecules, potentially influencing several signaling pathways. Here are some notable applications:

  • Antiviral Activity : Research indicates potential applications in antiviral drug development. The compound's structural features may allow it to inhibit viral replication by targeting specific enzymes involved in viral life cycles .
  • Cancer Research : The compound is also being investigated for its anticancer properties. Its ability to modulate cellular pathways makes it a candidate for further exploration in oncology .
  • Neuropharmacology : Some studies suggest that derivatives of this compound may exhibit central nervous system effects, indicating potential applications in treating neurological disorders or as psychoactive substances .

Case Study 1: Antiviral Drug Development

A study highlighted the synthesis of several imidazo[1,5-a]pyrazine derivatives with antiviral properties. These compounds were tested against various viral targets and showed promising results in inhibiting viral replication. The trifluoromethyl substitution was noted to enhance their efficacy compared to non-substituted analogs .

Case Study 2: Cancer Inhibition

In another research effort focused on cancer therapeutics, compounds similar to this compound were synthesized and evaluated for their ability to inhibit tumor growth in vitro. Results indicated that these compounds could disrupt key signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspase enzymes and cell death . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity to these molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroimidazo[1,5-a]pyrazine Core

Trifluoromethyl vs. Difluoromethyl Substitution
  • 3-(Difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CID 165951141): Structural Difference: Replaces -CF₃ with -CF₂H. Data: Molecular formula C₇H₉F₂N₃; SMILES C1CN2C(=CN=C2C(F)F)CN1 .
Halogen-Substituted Derivatives
  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1188265-60-2): Structural Difference: Bromine substituent at position 3 instead of -CF₃. Application: Intermediate in synthesizing kinase inhibitors .
Unsubstituted Core Structure
  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0):
    • Structural Difference : Lacks the -CF₃ group.
    • Properties : Molecular weight 196.08 g/mol; often used as a scaffold for derivatization .

Heterocycle Variations

Pyrazine vs. Pyrimidine Systems
  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Derivatives :
    • Structural Difference : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) instead of pyrazine (nitrogens at positions 1 and 4).
    • Activity : Exhibits antibacterial properties against Staphylococcus aureus (MIC = 8–32 µg/mL) .
Pyridine-Based Analogs
  • (R)-(+)-5-(p-Cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: Structural Difference: Pyridine core replaces pyrazine; -CN substituent at position 5. Application: Potent aldosterone synthase inhibitor (IC₅₀ < 10 nM), highlighting the role of aromatic substituents in target specificity .

Functional Group Modifications

Carboxylic Acid and Ester Derivatives
  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate :
    • Structural Feature : Ester group at position 2.
    • Synthesis : Prepared via cyclocondensation and esterification; intermediates for hydrazone derivatives .
Hydrazone Derivatives
  • (E)-N′-(4-(Trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide :
    • Structural Feature : Hydrazone linkage enhances π-stacking interactions.
    • Data : NMR signals at δ 11.26 (-CO–NH–N–) and δ 8.52 (-N=HC–Ar) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Reference
Target Compound C₇H₉F₃N₄ 222.17 3-CF₃ 959238-29-0
3-Difluoromethyl Analog C₇H₉F₂N₃ 197.16 3-CF₂H -
3-Bromo Analog (Hydrochloride) C₆H₉BrClN₃ 238.51 3-Br 1188265-60-2
Unsubstituted Core (Dihydrochloride) C₆H₁₁Cl₂N₃ 196.08 None 165894-10-0

Biological Activity

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H9F3N3
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 1358784-11-8

The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity and binding affinity to various molecular targets within cells. The imidazo[1,5-a]pyrazine core structure is known to interact with specific receptors and enzymes involved in signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties : Investigations have shown that it may inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : The compound has demonstrated protective effects on neuronal cells under oxidative stress conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation in vitro
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of several derivatives of imidazo[1,5-a]pyrazine. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-trifluoromethylated counterparts. The mechanism was linked to disruption of bacterial cell membrane integrity.
  • Anticancer Activity :
    In a recent investigation involving human cancer cell lines (e.g., breast and lung cancer), this compound showed significant inhibition of cell growth with IC50 values ranging from 10 to 20 µM. Further mechanistic studies revealed apoptosis induction through activation of caspase pathways.
  • Neuroprotection Study :
    A neuroprotective study assessed the compound's ability to mitigate damage in neuronal cells exposed to hydrogen peroxide. Results demonstrated a dose-dependent decrease in cell death and preservation of mitochondrial function at concentrations as low as 5 µM.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves cyclization of trifluoromethyl-containing precursors. For example, a two-step process may include:

Cyclocondensation : Reacting trifluoromethylated diketones or ketoesters with amines (e.g., ethylenediamine derivatives) under acidic conditions (e.g., HCl in THF) to form the imidazo-pyrazine core .

Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.

  • Critical factors : Solvent choice (polar aprotic solvents enhance cyclization), temperature control (60–80°C optimizes ring closure), and catalyst selection (e.g., p-TsOH for acid-mediated cyclization). Yields range from 48–78% depending on substituent reactivity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties compared to other substituents (e.g., methyl or iodo)?

  • Structural analysis : The trifluoromethyl group increases lipophilicity (logP ≈ 2.5) and metabolic stability compared to methyl or iodo analogs. It also induces steric hindrance, affecting binding pocket interactions.
  • Data comparison :

SubstituentlogPSolubility (mg/mL)Melting Point (°C)
CF₃2.50.15159–273
CH₃1.80.35120–150
I3.00.05180–220
  • Source: Experimental data from analogs in .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound, particularly in orexin receptor modulation vs. antimicrobial effects?

  • Analysis framework :

  • Target selectivity : Use radioligand binding assays (e.g., competitive binding with [³H]-orexin-A) to confirm receptor affinity (IC₅₀ < 100 nM for OX₁R/OX₂R) .
  • Off-target effects : Screen against bacterial enzymes (e.g., DNA gyrase) via MIC assays. Discrepancies may arise from assay conditions (e.g., pH-dependent CF₃ group ionization) .
    • Case study : A 2023 study reported antimicrobial activity (MIC = 8 µg/mL against E. coli), while a 2024 paper emphasized orexin antagonism (IC₅₀ = 12 nM). Contradictions may stem from impurity profiles or solvent effects (DMSO vs. aqueous buffers) .

Q. How can molecular dynamics (MD) simulations optimize the compound’s binding affinity to orexin receptors?

  • Methodology :

Docking : Use X-ray structures of orexin receptors (PDB: 1B6) to identify key residues (e.g., Tyr³¹⁸, His³⁴⁵) for hydrogen bonding .

MD simulations (50 ns) : Analyze stability of the CF₃ group in hydrophobic pockets and amine interactions with polar residues.

  • Results : Free energy calculations (MM-PBSA) show ΔG = -9.8 kcal/mol for the trifluoromethyl analog vs. -7.2 kcal/mol for methyl derivatives .

Q. What analytical techniques are most effective for characterizing synthetic intermediates and resolving structural ambiguities?

  • Techniques :

  • NMR : ¹⁹F NMR (δ = -62 ppm for CF₃) confirms regioselectivity during cyclization .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., chair vs. boat conformation of the tetrahydro ring) .
  • HRMS : Exact mass (calc. for C₈H₁₀F₃N₅: 257.0834; observed: 257.0832) validates purity .

Methodological Considerations

Q. How do ultrasonic-assisted synthesis methods improve efficiency in preparing this compound?

  • Procedure : Ultrasonic irradiation (40 kHz, 100 W) reduces reaction time from 24 h to 4 h for cyclization steps by enhancing mass transfer. Yields improve by 15–20% compared to conventional heating .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Key issues : Exothermic cyclization (risk of runaway reactions) and trifluoromethyl group stability under high temperatures.
  • Solutions :

  • Use flow chemistry for controlled heat dissipation.
  • Replace THF with safer solvents (e.g., 2-MeTHF) to reduce peroxide formation .

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